N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O4S/c1-29-17-10-15(11-18(30-2)21(17)31-3)22(28)27(13-14-6-5-9-25-12-14)23-26-20-16(24)7-4-8-19(20)32-23/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJOBLUUYNVMSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable electrophile, such as 4-chlorobenzoyl chloride, under acidic conditions.
Introduction of the Trimethoxybenzamide Group: The trimethoxybenzamide group can be introduced through an amide coupling reaction between 3,4,5-trimethoxybenzoic acid and the benzothiazole intermediate using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Attachment of the Pyridine Moiety: The final step involves the alkylation of the amide nitrogen with a pyridine derivative, such as pyridin-3-ylmethyl chloride, under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and alternative coupling reagents to enhance efficiency.
Chemical Reactions Analysis
N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles like amines or thiols under basic conditions, leading to the formation of various substituted derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins and pathways involved in disease processes.
Industrial Applications: The compound’s unique chemical properties make it a candidate for the development of new materials and catalysts in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes involved in the biosynthesis of essential biomolecules. For example, it may inhibit the activity of enzymes like dihydrofolate reductase or DNA gyrase, leading to the disruption of nucleic acid synthesis and cell division. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide
- Structural Differences : This compound () features 4,5-dichloro substitutions on the benzothiazole ring and 3,5-dimethoxy groups on the benzamide, contrasting with the target compound’s 4-chloro and 3,4,5-trimethoxy groups.
- Impact on Properties: Molecular Weight: The dichloro-dimethoxy derivative has a higher molecular weight (exact value unspecified) due to additional chlorine atoms, which may influence solubility and bioavailability .
N-(4-chloro-1,3-benzothiazol-2-yl)-4-cyano-N-[(pyridin-3-yl)methyl]benzamide
- Structural Differences: This analog () replaces the 3,4,5-trimethoxy groups with a 4-cyano substituent.
- Molecular Formula: C21H13ClN4OS (vs. the target’s likely higher molecular weight due to three methoxy groups).
Variations in the Thiazole/Thiazol-2-yl Substituents
3,4,5-Trimethoxy-N-(2-methoxyethyl)-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
- Structural Differences : This compound () replaces the pyridin-3-ylmethyl group with a 2-methoxyethyl chain and substitutes the benzothiazole core with a 4-phenyl-thiazole .
- Impact on Properties: Solubility: The 2-methoxyethyl group may enhance hydrophilicity compared to the aromatic pyridine moiety.
Functional Group Modifications in Related Benzamides
3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d)
- Structural Differences: This compound () includes a morpholinomethyl group on the thiazole ring and 3,4-dichloro substitutions on the benzamide.
- Analytical Data :
- 1H NMR : Peaks at δ 2.5–3.5 ppm (morpholine protons) and δ 8.0–8.5 ppm (pyridine protons).
- HRMS : Molecular ion at m/z 506.08 (C22H21Cl2N4O2S<sup>+</sup>), indicating distinct fragmentation patterns compared to the target compound .
Q & A
Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing N-(4-chloro-1,3-benzothiazol-2-yl)-3,4,5-trimethoxy-N-[(pyridin-3-yl)methyl]benzamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of benzothiazole and pyridinylmethyl intermediates. Key steps include:
Amide Coupling : React 4-chloro-1,3-benzothiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride under anhydrous conditions (e.g., DMF, 0–5°C) to form the primary amide.
N-Alkylation : Introduce the pyridin-3-ylmethyl group via nucleophilic substitution using a bromomethylpyridine derivative in the presence of a base (e.g., K₂CO₃) .
Critical parameters include inert atmosphere (N₂/Ar), controlled temperature (0–60°C), and solvent purity. Yields can be optimized by monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is required:
- 1H/13C NMR : Assign peaks to verify substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, pyridinyl protons at δ 8.0–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]+) with <5 ppm error.
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
- Elemental Analysis : Validate C, H, N, S content within ±0.4% theoretical values .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Use ATP-binding assays (e.g., ADP-Glo™) for kinases like EGFR or VEGFR2 .
- Antimicrobial Activity : Conduct microdilution assays (MIC) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HepG2) via MTT assays (48–72 hr exposure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum proteins) or off-target effects. Strategies include:
- Dose-Response Curves : Compare IC50 values under standardized conditions (e.g., serum-free media).
- Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct target binding .
- Metabolomic Profiling : Identify metabolite interference via LC-MS/MS .
Example: A related benzothiazole showed variable IC50 (1–10 µM) in kinase assays due to ATP concentration differences; normalizing ATP levels resolved inconsistencies .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding poses in kinase active sites (PDB: 1M17 for EGFR). Focus on hydrogen bonds with pyridinyl-N and hydrophobic interactions with trimethoxy groups .
- MD Simulations : Run 100-ns trajectories (AMBER) to assess stability of ligand-target complexes.
- QSAR Modeling : Train models using datasets of benzothiazole analogs to predict ADMET properties .
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify degradation via LC-MS .
- pH Stability : Test solubility and integrity in buffers (pH 1.2–7.4) simulating GI tract conditions.
- Light/Thermal Stability : Store solid/liquid samples under ICH guidelines (25°C/60% RH, 40°C/75% RH) and monitor degradation products .
Key Limitations and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
